Anti-Inflammatory Pharmacophore Development: Derivatives from 1-Ethyl-Pyrazole-4-carbaldehyde Achieve Up to 100.3% Potency Relative to Celecoxib
Derivatives synthesized from the precursor 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde (which incorporates the 1-ethyl-pyrazole-4-carbaldehyde scaffold) demonstrated anti-inflammatory potencies of 99.5%, 100.3%, 92.4%, 77.1%, and 103.1% relative to the standard reference drug celecoxib in a carrageenan-induced rat paw edema model [1]. This scaffold, featuring the N1-ethyl substitution, enabled the generation of tri-substituted pyrazoles (compounds 3a, 3b, 6, 8, and 11) that also exhibited analgesic efficacy superior to the reference drug and a favorable gastric safety margin [1]. Compound 8, derived from this scaffold, showed mutual inhibitory effects on COX-2, TNF-α, PGE2, and IL1β, with molecular docking confirming strong binding interactions at both COX-2 and TNF-α active sites [1].
| Evidence Dimension | Anti-inflammatory potency (% edema inhibition relative to reference) |
|---|---|
| Target Compound Data | Derivative potencies: 99.5%, 100.3%, 92.4%, 77.1%, 103.1% (derived from 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde scaffold) |
| Comparator Or Baseline | Celecoxib (COX-2 selective NSAID standard) = 100% baseline |
| Quantified Difference | Derivatives achieved potency equivalent or superior to celecoxib (up to 103.1% of reference); analgesic efficacy superior to reference |
| Conditions | Carrageenan-induced rat paw edema model; ELISA assay for COX-2, TNF-α, PGE2, IL1β |
Why This Matters
Procurement of the 1-ethyl variant enables access to a scaffold with peer-reviewed validation of pharmacologically active derivatives with demonstrated in vivo efficacy and target engagement.
- [1] Sayed, M. T., et al. (2022). Synthesis, anti-inflammatory properties, molecular modelling and potential COX-2, TNF-α, PGE2 and IL1β inhibitors of pyrazole-based scaffolds. Journal of Molecular Structure, 1266, 133499. View Source
